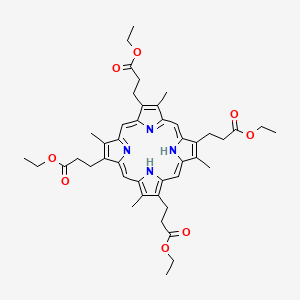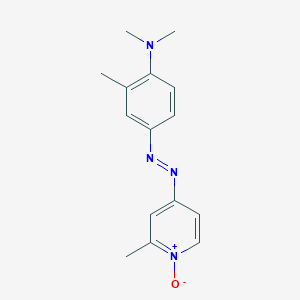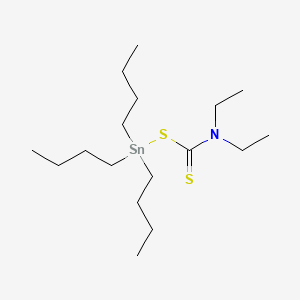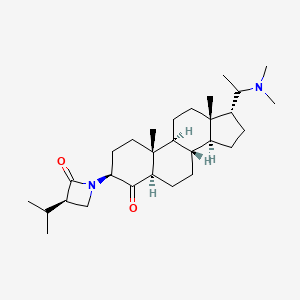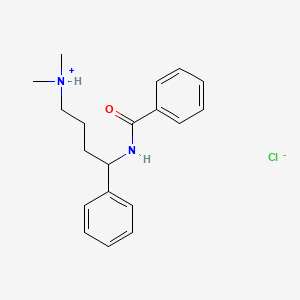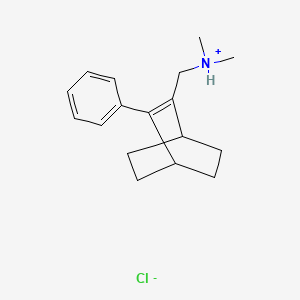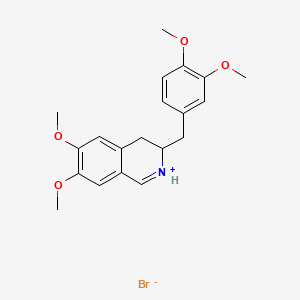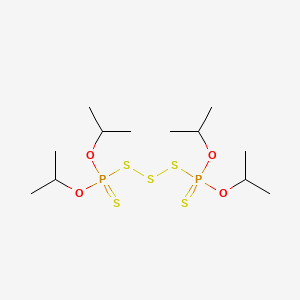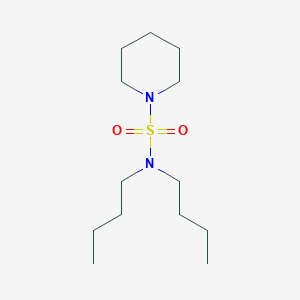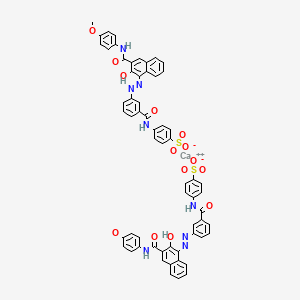
Calcium bis(4-((3-((2-hydroxy-3-(((4-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoyl)amino)benzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] is a complex organic compound with the molecular formula C62H46CaN8O14S2. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
准备方法
The synthesis of Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] involves multiple steps, typically starting with the diazotization of 2-hydroxy-3-[(4-methoxyphenyl)amino]carbonyl-1-naphthylamine. This intermediate is then coupled with 4-aminobenzenesulfonic acid under controlled conditions to form the azo compound. The final step involves the reaction of this azo compound with calcium ions to form the desired calcium salt .
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
化学反应分析
Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond to form amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions, often resulting in the formation of different sulfonate esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in histological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks
作用机制
The mechanism of action of Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] primarily involves its interaction with molecular targets through its azo and sulfonate groups. These functional groups can form strong interactions with various substrates, leading to the formation of stable complexes. The compound’s ability to absorb light in the visible spectrum is due to the extended conjugation in its structure, making it an effective dye .
相似化合物的比较
Similar compounds to Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] include other azo dyes such as:
Disperse Orange 3: Known for its use in dyeing synthetic fibers.
Acid Red 88: Commonly used in the textile industry for dyeing wool and silk.
Direct Blue 1: Used in the paper and textile industries for dyeing cellulose fibers
What sets Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] apart is its unique combination of functional groups, which provide it with distinct chemical properties and a broad range of applications.
属性
CAS 编号 |
69898-39-1 |
|---|---|
分子式 |
C62H46CaN8O14S2 |
分子量 |
1231.3 g/mol |
IUPAC 名称 |
calcium;4-[[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzoyl]amino]benzenesulfonate |
InChI |
InChI=1S/2C31H24N4O7S.Ca/c2*1-42-24-13-9-21(10-14-24)33-31(38)27-18-19-5-2-3-8-26(19)28(29(27)36)35-34-23-7-4-6-20(17-23)30(37)32-22-11-15-25(16-12-22)43(39,40)41;/h2*2-18,36H,1H3,(H,32,37)(H,33,38)(H,39,40,41);/q;;+2/p-2 |
InChI 键 |
NGYVQEHNWBJLPD-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-].COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)


